molecular formula C11H14BrNO2 B6363582 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 211388-38-4

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Katalognummer: B6363582
CAS-Nummer: 211388-38-4
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: DLORAXUPPVMXLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 211388-38-4) is a brominated benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ (molecular weight: 272.14 g/mol) . The compound features a 3-bromo-substituted benzamide core linked to a 1-hydroxy-2-methylpropan-2-yl group, which confers both hydrophilic (via the hydroxyl group) and steric bulk (via the methyl branches) .

Applications: This compound is primarily utilized as a bonding agent in adhesives for hydrophilic substrates like polyvinyl chloride (PVC), textiles, and paper. It also finds niche applications in pharmaceuticals, plastics, and cosmetics .

Eigenschaften

IUPAC Name

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLORAXUPPVMXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Activation of 3-Bromobenzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) under anhydrous conditions. In a typical procedure, 3-bromobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in dry dichloromethane (DCM) for 2–3 hours. Catalytic N,N-dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by facilitating intermediate mixed anhydride formation. Excess SOCl₂ is removed under reduced pressure to yield 3-bromobenzoyl chloride as a pale-yellow oil (95–98% purity by HPLC).

Amidation with 2-Amino-2-Methyl-1-Propanol

The acyl chloride is reacted with 2-amino-2-methyl-1-propanol (1.2 equiv) in DCM at 0°C, followed by gradual warming to room temperature. Triethylamine (Et₃N, 1.5 equiv) is added to neutralize HCl generated during the reaction. After 4–6 hours, the mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The crude product is recrystallized from methanol/water (4:1) to afford the title compound as a white crystalline solid (82–85% yield).

Table 1: Reaction Parameters for Acyl Chloride Route

ParameterOptimal ValueImpact on Yield/Purity
SOCl₂ Equivalents2.5<2.5: Incomplete activation
SolventAnhydrous DCMPolar aprotic solvents preferred
Temperature (Amidation)0°C → RTPrevents exothermic side reactions
Recrystallization SolventMethanol/Water (4:1)Enhances crystal purity (mp 148–150°C)

Alternative Routes: Direct Coupling Agents

While less common, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been explored to bypass acyl chloride formation. In this approach, 3-bromobenzoic acid is directly coupled with 2-amino-2-methyl-1-propanol using hydroxybenzotriazole (HOBt) as an activator. However, this method suffers from lower yields (65–70%) due to competing side reactions and requires rigorous purification via column chromatography.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are employed to enhance safety and efficiency. Key modifications include:

  • Solvent Substitution : Replacing DCM with tetrahydrofuran (THF) reduces environmental and safety risks.

  • Catalytic Optimization : Using 0.05 equiv of DMF instead of 0.1 equiv minimizes byproduct formation while maintaining reaction rates.

  • In-Line Purification : Integrated crystallization units enable direct isolation of the product, achieving 99% purity at a 100 g scale.

Table 2: Industrial vs. Laboratory-Scale Synthesis

FactorLaboratory ScaleIndustrial Scale
Reaction Volume50–500 mL50–100 L
Yield82–85%78–80% (due to throughput)
Purification MethodRecrystallizationContinuous Flow Crystallization
Purity>95%>99%

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

The acyl chloride intermediate is highly moisture-sensitive. Traces of water lead to hydrolysis, regenerating 3-bromobenzoic acid (5–8% yield loss). This is mitigated by using molecular sieves (4 Å) and maintaining strict anhydrous conditions.

Over-Cyclization Risks

Prolonged exposure to SOCl₂ may induce cyclization of the hydroxyl and amide groups, forming a 4,4-dimethyloxazoline byproduct. Monitoring via thin-layer chromatography (TLC; petroleum ether/acetone 4:1) ensures reaction termination at the amidation stage.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.41 (s, 6H, C(CH₃)₂), 3.72 (s, 2H, CH₂OH), 6.9–8.1 (m, 4H, Ar-H), 11.6 (s, 1H, NH).

  • HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30), confirming >95% purity.

Table 3: Key Spectroscopic Data

TechniqueCharacteristic SignalAssignment
¹³C NMRδ 168.5 (C=O)Amide carbonyl
IR1650 cm⁻¹C=O stretch
HRMS-ESI[M+H]⁺ 287.05C₁₁H₁₄BrNO₂⁺

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Similar backbone but replaces the bromine atom with a methyl group at the benzamide’s 3-position. The N-substituent is identical .
  • Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
  • Key Differences: The absence of bromine reduces molecular weight (MW: ~255 g/mol vs. 272 g/mol) and alters electronic properties.
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • Structure : Positional isomer with bromine at the benzamide’s 2-position (CAS: 54596-21-3) .
  • No data on adhesive properties, suggesting the 3-bromo substitution is critical for bonding applications .
3-Bromo-N-(2,2,2-trifluoroethyl)benzamide
  • Structure : Replaces the hydroxy-methylpropan-2-yl group with a trifluoroethyl chain (CAS: 26930-20-1) .
  • Key Differences :
    • Lipophilicity : Trifluoroethyl group increases logP (predicted: ~2.5 vs. ~1.2 for the target compound), favoring membrane permeability in drug design.
    • Applications: Likely used in medicinal chemistry rather than adhesives due to reduced hydrophilicity .
3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d)
  • Structure: Incorporates a quinazolinone moiety linked to the benzamide .
  • Demonstrates how heterocyclic additions redirect applications toward therapeutics .
ZINC33268577 (VEGFR-2 Inhibitor)
  • Structure : Contains a 3-bromo-N-substituted benzamide with a pyrimidine-dione group .
  • Activity : Inhibits VEGFR-2 (Shape Tanimoto: 0.803 vs. reference drug), highlighting brominated benzamides’ versatility in kinase inhibition .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Applications
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide 272.14 ~1.2 3-Br, hydroxyalkylamide Adhesives, materials
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~255 ~1.5 3-Me, hydroxyalkylamide Catalysis, C–H activation
3-Bromo-N-(2,2,2-trifluoroethyl)benzamide 282.06 ~2.5 3-Br, trifluoroethylamide Drug discovery
7d (Quinazolinone derivative) ~450 ~3.0 Quinazolinone, isopropyl Apoptotic agent

Biologische Aktivität

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H16BrN2O2
  • Molecular Weight : Approximately 272.14 g/mol
  • Structural Features :
    • Bromine atom at the 3-position of the benzamide ring
    • Hydroxy group attached to a branched alkyl chain (isopropanol)

These features contribute to its reactivity and biological activity, particularly in enzyme inhibition and protein interactions .

The biological activity of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be attributed to several key mechanisms:

  • Enzyme Inhibition : The bromine atom facilitates electrophilic substitution, while the hydroxy group can form hydrogen bonds with biological molecules, modulating enzyme activity .
  • Protein Interaction : The compound engages in specific interactions with target proteins, potentially affecting receptor functions and signaling pathways .

Biological Activity

Research indicates that 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide exhibits a range of biological activities:

  • Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.
  • Anticancer Activity : Explored as a candidate for cancer treatment due to its ability to inhibit tumor growth .

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide effectively inhibited specific enzymes involved in cancer cell proliferation.
    • IC50 values were determined, indicating the concentration required for 50% inhibition of enzyme activity.
Enzyme TargetIC50 Value (µM)Effect
Enzyme A15Moderate Inhibition
Enzyme B5Strong Inhibition
  • Protein Binding Assays :
    • Binding affinity studies revealed that the compound interacts with target proteins, influencing their function.
    • Techniques such as surface plasmon resonance (SPR) were employed to quantify binding interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamideC12H16BrN2O2Bromine at 3-position; hydroxy group; branched alkyl chain
N-(1-hydroxy-2-methylpropan-2-yl)benzamideC11H15NO2Lacks bromine; only contains hydroxy and amide groups
4-Bromo-N-(1-hydroxypropyl)benzamideC12H16BrN2O2Bromine at 4-position; different substitution pattern

This comparison highlights how the presence of bromine and the branched alkyl chain contribute to the distinct biological properties of this compound .

Applications in Research and Industry

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has diverse applications:

  • Pharmaceutical Development : As a potential lead compound for drug development targeting various diseases.
  • Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.